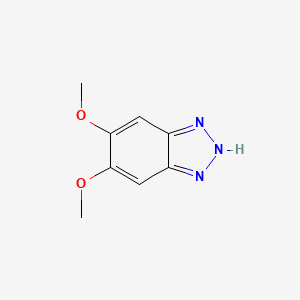

5,6-Dimethoxy-1H-benzotriazole

Description

Overview of Benzotriazole (B28993) Heterocycles

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring. wikipedia.orgijrrjournal.com This aromatic compound is a white solid and is known for its versatility in various chemical applications. wikipedia.orgchemicalbook.com The benzotriazole structure can exist in two tautomeric forms: the 1H- and 2H- forms. chemicalbook.com The 1H-tautomer is generally the more predominant and stable form in both solid and solution phases. chemicalbook.comijcrt.org

From a chemical standpoint, benzotriazole is a weak base. chemicalbook.com The fused benzene ring enhances the stability of the molecule. chemicalbook.com It can act as a synthetic auxiliary and a good leaving group in various chemical reactions. nih.gov The nitrogen atoms in the triazole ring can participate in N-alkylation and N-acylation reactions, making it a valuable scaffold in organic synthesis. nih.govresearchgate.net

Importance of Substituted Benzotriazoles in Modern Chemical Research

The functionalization of the benzotriazole core with various substituent groups leads to a diverse class of molecules with a wide array of chemical and physical properties. These substituted benzotriazoles are of significant interest in numerous areas of modern chemical research. The introduction of different functional groups onto the benzene or triazole ring can modulate the electronic properties, solubility, and reactivity of the parent molecule, leading to tailored applications. ontosight.airesearchgate.net

In the field of medicinal chemistry , substituted benzotriazoles are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. nih.govgsconlinepress.com They have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. researchgate.netresearchgate.net The specific substituents on the benzotriazole ring play a crucial role in determining the biological activity. nih.gov For instance, the introduction of halogen atoms or other hydrophobic groups has been shown to enhance the bioactivity of certain derivatives. ijcrt.orguniss.it

In materials science , benzotriazole and its derivatives are widely used as corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgsemanticscholar.org They form a protective passive layer on the metal surface, preventing corrosion. wikipedia.org Substituted benzotriazoles have been studied to enhance this protective effect on various metals, including iron and aluminum alloys. ijcsi.proresearchgate.net The nature of the substituent can influence the efficiency of corrosion inhibition. researchgate.net

Furthermore, in organic synthesis , substituted benzotriazoles serve as versatile reagents and intermediates. nih.gov For example, N-acylbenzotriazoles are effective acylating agents. nih.gov The ability to introduce a wide range of substituents allows for the fine-tuning of their reactivity and utility in the synthesis of complex organic molecules. researchgate.net

Specific Focus on 5,6-Dimethoxy-1H-benzotriazole within the Benzotriazole Class

Within the broad family of substituted benzotriazoles, this compound is a compound of particular interest. This molecule is characterized by the presence of two methoxy (B1213986) (-OCH3) groups at the 5 and 6 positions of the benzene ring. These electron-donating groups can influence the electronic environment and reactivity of the benzotriazole system.

The synthesis of this compound and its derivatives has been explored in the context of creating more complex chemical structures. For example, it has been used as a precursor in the modular synthesis of N-vinyl benzotriazoles through reactions such as azide-aryne cycloadditions. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H9N3O2 |

| Molar Mass | 179.18 g/mol |

| Melting Point | 202-203 °C |

| CAS Number | 117891-22-2 |

| Predicted pKa | 8.31±0.40 |

| Predicted Boiling Point | 395.1±22.0 °C |

| Predicted Density | 1.314±0.06 g/cm3 |

| Data sourced from reference chembk.com |

The presence of the dimethoxy substitution pattern distinguishes this compound from other benzotriazoles and provides a unique platform for further chemical modification and research into its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-3-5-6(10-11-9-5)4-8(7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWCTGCDBYSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5,6 Dimethoxy 1h Benzotriazole

Reactivity of the Triazole Nitrogen Atoms

The presence of three nitrogen atoms in the triazole ring imparts unique reactive properties to 5,6-Dimethoxy-1H-benzotriazole, influencing its behavior in N-substitution reactions and its utility as a leaving group in various organic transformations.

Regioselectivity in N-Substitution Reactions

The alkylation of benzotriazoles, including the 5,6-dimethoxy substituted analog, can result in the formation of two regioisomers: N1- and N2-substituted products. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent.

While the 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, both N1 and N2 isomers can be formed. beilstein-journals.orgnih.gov The regioselectivity can be influenced by both steric and electronic factors. For instance, in related heterocyclic systems like indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation. beilstein-journals.org Conversely, rhodium-catalyzed reactions of benzotriazoles with diazo compounds have been developed to achieve highly selective N2-alkylation. nih.gov

Recent advancements have demonstrated precise control over the regioselective N1- and N2-alkylation of benzotriazoles using metalloporphyrin catalysts. Specifically, Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation, while Fe(III) pyridine-substituted porphyrin facilitates N1-alkylation. nih.gov Furthermore, metal-free, site-selective N1-alkylation of benzotriazoles with diazoalkanes has been achieved using B(C6F5)3 as a catalyst. Solvent-free conditions using silica, potassium carbonate, and tetrabutylammonium bromide (TBAB) under thermal or microwave irradiation have also been reported to yield N1-alkyl benzotriazoles regioselectively.

The synthesis of N-alkylated benzotriazoles can also be achieved through the Mitsunobu reaction with alcohols or by reaction with alkyl halides in the presence of a base, though these methods may result in a mixture of N1- and N2-alkylated products. One-pot syntheses involving the intramolecular cyclization of N-alkyl o-phenylenediamines have been devised for the exclusive formation of N1-alkyl benzotriazoles.

Table 1: Regioselectivity in N-Alkylation of Benzotriazoles

| Catalyst/Reagent System | Predominant Isomer | Reference |

| Sodium Hydride in THF | N1 | beilstein-journals.org |

| Rhodium Catalyst with Diazo Compounds | N2 | nih.gov |

| Ir(III) Pentafluorophenyl-substituted Porphyrin | N2 | nih.gov |

| Fe(III) Pyridine-substituted Porphyrin | N1 | nih.gov |

| B(C6F5)3 with Diazoalkanes | N1 | |

| SiO2/K2CO3/TBAB (Solvent-free) | N1 |

Role as a Leaving Group in Organic Transformations

The benzotriazole (B28993) moiety is recognized as an effective leaving group in various organic reactions, a property attributed to the stability of the resulting benzotriazolide anion. nih.govlupinepublishers.com This characteristic allows for the introduction of a wide range of nucleophiles in substitution reactions. nih.gov

The benzotriazolyloxy group, in particular, has demonstrated its utility as a leaving group. For example, 1-alkoxy-1H-benzotriazoles can undergo substitution reactions with nucleophiles such as cyanide, azide (B81097), and phenoxide. beilstein-journals.org The benzotriazole group can be readily inserted into molecules and subsequently function as a good leaving group, highlighting its versatility as a synthetic auxiliary. lupinepublishers.com

Reactivity of the Benzene (B151609) Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These methoxy groups themselves also represent sites for functionalization.

Electrophilic Aromatic Substitution on the Dimethoxy-Substituted Ring

The two methoxy groups at the 5- and 6-positions of the benzene ring are ortho-, para-directing and activating substituents. This electronic enrichment makes the aromatic ring susceptible to attack by electrophiles. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of 5-nitro-1H-benzotriazole has been shown to yield 5,6-dinitro- and 5,7-dinitro-1H-benzotriazole, indicating that further substitution is possible on the benzene ring.

Studies on halogenated benzotriazole derivatives have shown that compounds with halogen atoms at the 5- and 6-positions can exhibit significant biological activity, such as the inhibition of protein kinase CK2. nih.gov This suggests that electrophilic halogenation at these positions is a viable strategy for synthesizing biologically active molecules.

Functionalization of Methoxy Groups

The methoxy groups on the benzene ring can be chemically modified, most commonly through demethylation to yield the corresponding dihydroxybenzotriazole. This transformation is typically achieved using strong acids or other demethylating agents. The resulting catechol-like structure can then be used for further derivatization, such as the formation of new ether or ester linkages, or as a ligand for metal coordination.

Formation of Complex Molecular Architectures

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity.

Substituted benzotriazoles are key components in the development of various therapeutic agents. For example, derivatives of benzotriazole have been investigated as kinase inhibitors. nih.goved.ac.uk Specifically, halogenated benzotriazoles have been identified as ATP-competitive inhibitors of protein kinase CK2. nih.gov The synthesis of these inhibitors often involves the modification of the benzotriazole scaffold, including substitutions on the benzene ring. The 5,6-disubstituted pattern has been found to be particularly effective for interaction with this kinase. nih.gov

The ability of the benzotriazole moiety to act as a leaving group is also exploited in the construction of complex molecules. For instance, the displacement of the benzotriazolyl group by various nucleophiles allows for the introduction of diverse functionalities, leading to the assembly of elaborate molecular frameworks.

Lack of Specific Research Data Precludes Detailed Article on this compound in Heterocyclic Synthesis

Benzotriazole and its derivatives are widely recognized as versatile reagents in organic synthesis. The benzotriazole moiety can function as a leaving group, an activating group, and a synthetic auxiliary in the construction of a wide array of molecular architectures. Substituted benzotriazoles, in particular, can offer modified reactivity and solubility properties, influencing the outcomes of chemical reactions.

While the synthesis of various heterocycles mediated by unsubstituted benzotriazole or other substituted derivatives is extensively reviewed, the specific role and application of this compound in the formation of:

Oxygen-Containing Heterocycles: No specific studies were identified that detail the use of this compound as a mediator or precursor for the synthesis of furans, pyrans, or other oxygen-containing cyclic systems.

Nitrogen-Containing Heterocycles: Similarly, literature detailing the application of this compound in the synthesis of pyrroles, pyridines, indoles, or other nitrogenous heterocycles is not apparent.

Polycyclic Systems: The integration of the this compound unit into larger, fused heterocyclic frameworks through specific derivatization and cyclization strategies is not described in the available scientific literature.

The absence of specific research data, including reaction schemes, yields, and spectroscopic data for products derived from this compound in these contexts, prevents the generation of a detailed and scientifically accurate article as per the requested outline. Further research into the synthetic applications of this particular substituted benzotriazole is required to elucidate its potential in the field of heterocyclic chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Dimethoxy 1h Benzotriazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 5,6-Dimethoxy-1H-benzotriazole, ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of substituents on the benzotriazole (B28993) core.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The key to its analysis is the interpretation of chemical shifts (δ), which are influenced by the electronic environment of each proton. The electron-donating methoxy (B1213986) groups and the electron-withdrawing triazole ring have distinct effects on the aromatic protons.

Expected ¹H NMR signals in a typical deuterated solvent (e.g., DMSO-d₆):

Aromatic Protons (H-4 and H-7): Due to the symmetrical substitution at the 5- and 6-positions, the protons at the 4- and 7-positions are chemically equivalent. They are expected to appear as a single, sharp singlet in the aromatic region of the spectrum. The electron-donating nature of the adjacent methoxy groups would shield these protons, causing them to resonate at a relatively upfield position compared to the parent benzotriazole.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups at positions 5 and 6 are also chemically equivalent. They will produce a sharp singlet, typically found in the range of 3.8–4.0 ppm.

N-H Proton: The proton attached to the nitrogen of the triazole ring is acidic and its chemical shift is often broad and highly dependent on the solvent and concentration. It typically appears far downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 | ~7.30 | Singlet | 2H |

| -OCH₃ (C5, C6) | ~3.90 | Singlet | 6H |

| N-H | Variable (e.g., >10) | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, symmetry considerations simplify the spectrum to six distinct signals.

Expected ¹³C NMR signals:

C-5 and C-6: These two carbons are chemically equivalent and are directly attached to the electron-donating methoxy groups. This strong shielding effect causes them to appear significantly downfield in the aromatic region.

C-3a and C-7a: These are the two carbons at the fusion point between the benzene (B151609) and triazole rings. They are equivalent and their chemical shifts are influenced by the attached nitrogen atoms.

C-4 and C-7: These equivalent carbons are adjacent to the methoxy-substituted carbons and will have distinct chemical shifts in the aromatic region.

Methoxy Carbons (-OCH₃): The two methoxy carbons are equivalent and will appear as a single signal in the upfield region, typically around 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-7 | ~98 |

| C-3a, C-7a | ~135 |

| C-5, C-6 | ~148 |

| -OCH₃ | ~56 |

While one-dimensional NMR is often sufficient for a simple, symmetric molecule like this compound, two-dimensional (2D) NMR techniques are crucial for confirming assignments and for the structural elucidation of more complex or unsymmetrical derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a COSY spectrum would confirm the absence of coupling between the aromatic protons (H-4 and H-7), as they are separated by a quaternary carbon, thus validating their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the aromatic proton signal (~7.30 ppm) to the C-4/C-7 carbon signal (~98 ppm) and the methoxy proton signal (~3.90 ppm) to the methoxy carbon signal (~56 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C-5/C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. In the characterization of substituted benzotriazole regioisomers, NOESY is particularly useful. nih.gov For this compound, a NOESY spectrum would show a correlation between the methoxy protons and the adjacent aromatic protons (H-4 and H-7), confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition.

Molecular Formula: C₈H₉N₃O₂

Calculated Monoisotopic Mass: 179.0695 g/mol

The observation of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at or near this m/z value in the mass spectrum confirms the molecular weight of this compound.

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. The fragmentation of benzotriazoles is highly characteristic.

The most prominent fragmentation pathway for the benzotriazole ring system is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This results in a highly stable radical cation. For this compound, the subsequent fragmentation would involve the methoxy substituents.

Key predicted fragmentation steps:

Loss of N₂: The molecular ion (m/z 179) undergoes a retro-Diels-Alder type reaction to lose N₂, forming a major fragment ion at m/z 151. This is often the base peak in the spectrum of benzotriazoles.

Loss of a Methyl Radical (•CH₃): The fragment at m/z 151 can then lose a methyl radical from one of the methoxy groups, leading to a fragment at m/z 136.

Loss of Formaldehyde (B43269) (CH₂O): An alternative fragmentation from the m/z 151 ion is the loss of a neutral formaldehyde molecule, resulting in a fragment at m/z 121.

Subsequent Losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO) from fragments containing a carbonyl group formed after initial rearrangements.

This fragmentation pattern is analogous to that observed for similar structures like 5,6-dimethyl-1H-benzotriazole, which also shows an initial prominent loss of N₂. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Neutral Loss |

| 179 | [C₈H₉N₃O₂]⁺• (Molecular Ion) | - |

| 151 | [C₈H₉O₂]⁺• | N₂ (28 Da) |

| 136 | [C₇H₆O₂]⁺• | •CH₃ (15 Da) |

| 121 | [C₇H₅O]⁺ | CH₂O (30 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy provides valuable information about the vibrations of specific bonds within the molecule.

The IR spectrum of a benzotriazole derivative is characterized by several key absorption bands. The N-H stretching vibration in the triazole ring typically appears in the region of 3300-3500 cm⁻¹. researchgate.net For 1H-benzotriazole, this peak is observed around 3462 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene ring are generally found just above 3000 cm⁻¹, with a peak at 3053 cm⁻¹ being reported for the parent benzotriazole. researchgate.net

The presence of the dimethoxy groups at the 5 and 6 positions introduces characteristic C-O stretching vibrations. Asymmetric and symmetric stretching of the Ar-O-CH₃ bond typically results in strong absorptions in the ranges of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl groups in the methoxy substituents also give rise to specific signals.

The skeletal vibrations of the benzotriazole ring system, which involve C=C and C-N stretching, produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹). For 1-substituted benzotriazoles, a skeletal in-plane ring vibration near 1490 cm⁻¹ is considered characteristic. tandfonline.com The N=N stretching vibration has been attributed to bands in the 1625-1610 cm⁻¹ region for some derivatives. tandfonline.com The out-of-plane C-H bending vibrations of the aromatic ring provide information about the substitution pattern and typically appear between 900 and 675 cm⁻¹.

A study on 1H-benzotriazole aceto-hydrazide identified peaks at 3331.8 cm⁻¹ and 3063.8 cm⁻¹ corresponding to N-H stretching vibrations. jocpr.com The benzene ring was confirmed by the presence of absorption peaks at 1607.1 cm⁻¹, 1496.6 cm⁻¹, and 1457.3 cm⁻¹. jocpr.com Additionally, C-N stretching and N=N bending vibrations were observed at 1228.1 cm⁻¹ and 1416 cm⁻¹, respectively. jocpr.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Triazole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2960 - 2850 |

| C=C (Aromatic) | Ring Stretching | 1625 - 1450 |

| N=N (Triazole) | Stretching | ~1620 |

| C-N (Triazole) | Stretching | 1350 - 1200 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075 - 1020 |

X-ray Crystallography for Solid-State Structure Determination

Studies on various benzotriazole derivatives consistently show that the benzotriazole ring system is essentially planar. For instance, in 1-benzyloxy-1H-benzotriazole, the maximum deviation from planarity for the benzotriazole ring is a mere 0.027 Å. nih.gov Similarly, the benzotriazole ring system in 1-(2-bromo-4,5-dimethoxybenzyl)-benzo[d] jocpr.comnih.govasianpubs.orgtriazole is also planar. The planarity of this fused ring system is a key structural feature.

Table 2: Representative Crystallographic Data for a Benzotriazole Derivative (N-benzenesulfonyl-1H-1,2,3-benzotriazole)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 2 |

Data from a study on N-benzenesulfonyl-1H-1,2,3-benzotriazole, a related derivative. conicet.gov.armdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings, such as this compound. process-insights.com The UV-Vis spectrum provides information about the electronic transitions within the molecule.

The parent 1H-benzotriazole molecule exhibits characteristic absorption bands in the UV region. The electronic transitions are typically π → π* transitions associated with the conjugated π-electron system of the fused aromatic and triazole rings. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the nature of any substituents on the benzotriazole ring system.

For the closely related compound, 5,6-Dimethyl-1H-benzotriazole monohydrate, the UV-Vis spectrum shows maximum absorption peaks at 199 nm and 243 nm. innspub.net The presence of the electron-donating methoxy groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to the extension of the conjugated system through the oxygen lone pairs.

In a study on various 1-substituted benzotriazole arylhydrazones, the UV spectra displayed two absorption maxima in the range of 243–392 nm, highlighting the influence of different substituents on the electronic structure. mdpi.com The UV-Vis region of the electromagnetic spectrum is well-suited for identifying and quantifying aromatic molecules like benzotriazoles, and by measuring the spectra of samples with known concentrations, a quantitative model can be developed. process-insights.comprocess-insights.com

Table 3: UV-Vis Absorption Data for a Related Benzotriazole Derivative

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| 5,6-Dimethyl-1H-benzotriazole monohydrate | 199 | 243 | Not Specified |

Data from a study on the dimethyl analogue of the target compound. innspub.net

Advanced Applications of 5,6 Dimethoxy 1h Benzotriazole and Its Derivatives in Chemical Sciences

Corrosion Inhibition Mechanisms and Performance

Benzotriazole (B28993) (BTA) and its derivatives are renowned as highly effective corrosion inhibitors, particularly for copper and its alloys. researchgate.net The efficacy of these compounds stems from their ability to form robust, passivating films on metal surfaces. The presence of electron-donating methoxy (B1213986) groups in 5,6-Dimethoxy-1H-benzotriazole is anticipated to modulate its inhibitory properties through enhanced electronic effects.

The primary mechanism of corrosion inhibition by benzotriazoles involves the formation of a protective film through adsorption onto the metal surface. nih.gov This process begins with the deprotonation of the N-H group in the triazole ring, allowing the benzotriazolate anion to chemisorb onto the metal. The nitrogen atoms in the triazole ring act as coordination sites, forming strong bonds with metal ions on the surface. st-andrews.ac.uk

This interaction leads to the creation of a polymeric, metal-organic complex, such as the well-documented [Cu(I)BTA] film on copper surfaces. nih.govmdpi.com This film is typically only a few nanometers thick but acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. nih.govmdpi.com The resulting surface layer is a polymer-like iron-azole or copper-azole film that is resistant to corrosive agents like chloride ions. mdpi.com Studies on various metal surfaces, including copper, mild steel, and aluminum, have shown that the stability and protective nature of this adsorbed layer are key to the inhibitor's function. researchgate.net The electron-donating nature of the methoxy substituents in this compound is expected to increase the electron density on the triazole ring, thereby strengthening the coordinate bond with the metal surface and enhancing the stability of the protective film.

The effectiveness of benzotriazole derivatives as corrosion inhibitors is quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies reveal that benzotriazoles typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic half-reactions of the corrosion process. nih.gov This is observed as a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr) upon addition of the inhibitor.

EIS measurements provide further insight into the properties of the protective film. The formation of an inhibitor layer on the metal surface increases the charge transfer resistance (R_ct), indicating a slower corrosion rate. The data below illustrates the typical electrochemical parameters obtained from potentiodynamic polarization for a substituted benzotriazole, demonstrating its inhibition efficiency.

Table 1: Electrochemical Polarization Data for Copper in Acid Rain Solution with and without 5-Chlorobenzotriazole

| Inhibitor Concentration (mol/L) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|

| 0 | -150 | 15.8 | - | nih.gov |

| 1x10⁻⁵ | -144 | 5.8 | 63.3 | nih.gov |

| 1x10⁻⁴ | -125 | 2.9 | 81.6 | nih.gov |

| 1x10⁻³ | -110 | 1.4 | 91.2 | nih.gov |

This table demonstrates that as the concentration of the inhibitor (5-Chlorobenzotriazole, a BTA derivative) increases, the corrosion current density decreases significantly, and the inhibition efficiency reaches over 90%, indicating the formation of a highly effective protective layer. nih.gov

The chemical structure of the benzotriazole derivative, particularly the nature and position of substituents on the benzene (B151609) ring, plays a critical role in its inhibition efficiency. The introduction of functional groups alters the electronic properties of the molecule, which in turn affects its adsorption behavior and the quality of the protective film.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the benzotriazole ring system. This enhanced electron density can lead to stronger coordination with the metal surface, resulting in a more stable and effective protective layer. Conversely, electron-withdrawing groups (EWGs) can have the opposite effect. The two methoxy groups in this compound are strong EDGs, suggesting that it would be a highly effective corrosion inhibitor due to its enhanced ability to donate electrons to the vacant d-orbitals of metal atoms, thereby facilitating a stronger chemisorption bond.

Materials Science Applications

Beyond corrosion inhibition, the stable and reactive nature of the this compound scaffold allows for its use in the synthesis and modification of advanced materials.

Derivatives of 1H-benzotriazole have been synthesized and analyzed for their energetic properties, with studies indicating performance comparable to that of Trinitrotoluene (TNT). researchgate.net The synthesis typically involves the nitration of a benzotriazole precursor to introduce nitro groups, which significantly increases the compound's density, oxygen balance, and detonation performance. The presence of methoxy groups on the starting material can influence the nitration reaction's regioselectivity and the properties of the final energetic compound.

Table 2: Calculated Energetic Properties of Synthesized Benzotriazole Derivatives

| Compound | Calculated Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Source |

|---|---|---|---|---|

| 5-Chloro-4-nitro-1H-benzo mdpi.comresearchgate.netdtic.miltriazole | 1.71 | Range: 5.45 - 8.06 | Range: 12.35 - 28 | researchgate.net |

| 5-Azido-4,6-dinitro-1H-benzo mdpi.comresearchgate.netdtic.miltriazole | 1.77 | Range: 5.45 - 8.06 | Range: 12.35 - 28 | researchgate.net |

The data highlights how the addition of nitro and azido (B1232118) groups to the benzotriazole framework yields materials with high densities and significant calculated detonation properties, making them candidates for energetic material applications. researchgate.net

Crystal habit, the external shape of a crystal, is a critical property in various industries, including pharmaceuticals and materials science, as it affects properties like flowability, dissolution rate, and handling. Benzotriazole derivatives can act as habit modifiers, altering the growth rates of different crystal faces to produce a desired crystal shape.

Applications in Organic Electronic Devices (e.g., Non-Fullerene Acceptors in Organic Solar Cells)

The field of organic photovoltaics has seen a rapid evolution with the development of non-fullerene acceptors (NFAs), which offer advantages over traditional fullerene-based materials, such as tunable energy levels and broader absorption spectra. Derivatives of this compound have emerged as promising building blocks for constructing high-performance NFAs.

| NFA Device | VOC (V) | JSC (mA cm-2) | FF | PCE (%) |

|---|---|---|---|---|

| P3HT:BTA100 | 1.34 | - | - | - |

| P3HT:BTA103 | 0.94 | 8.56 | 0.66 | 5.31 |

Role as Reagents and Catalysts in Organic Synthesis

Benzotriazole and its derivatives are versatile tools in synthetic organic chemistry, serving as reagents, additives, and catalysts in a variety of transformations.

In peptide synthesis, the formation of the amide bond between two amino acids must be efficient and, crucially, must proceed without racemization of the chiral centers. This is often achieved by activating the carboxylic acid group of one amino acid. 1-Hydroxybenzotriazole (HOBt) is a widely used additive in peptide coupling reactions, particularly in combination with carbodiimides like DCC or DIC.

The role of HOBt is to form a highly reactive O-acylisourea intermediate with the carbodiimide-activated amino acid, which then rapidly converts to a benzotriazolyl active ester. This active ester is less prone to racemization and reacts cleanly with the amino group of the second amino acid to form the desired peptide bond. The use of HOBt or its derivatives enhances coupling efficiency and suppresses various side reactions.

Numerous derivatives of HOBt have been developed to create standalone coupling reagents with improved properties. These include well-known reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents incorporate the HOBt moiety into a more reactive phosphonium (B103445) or uronium salt structure, leading to faster and more efficient couplings. While specific studies on 5,6-dimethoxy-1-hydroxybenzotriazole as a coupling additive are not prominent, the functionalization of the benzotriazole ring is a common strategy to fine-tune the reactivity and solubility of such reagents.

Information regarding the specific use of this compound in the synthesis of nitrenium ions is not available in the reviewed scientific literature.

The principles of green chemistry have driven the development of polymer-supported reagents and catalysts, which facilitate product purification and catalyst recycling. Benzotriazole derivatives have been successfully immobilized on polymeric supports to act as reusable catalysts.

For instance, polymer-supported benzotriazoles have been prepared by linking benzotriazole derivatives, such as 5-(hydroxymethyl)benzotriazole, to resins like Merrifield and Wang resins. These immobilized catalysts have proven effective in promoting the synthesis of tetrahydroquinolines through a two-pair coupling reaction of aldehydes and aromatic amines. The reaction proceeds via the formation of an N-aryliminium ion intermediate, with the benzotriazole acting as both a nucleophile and a general base.

The key advantage of this methodology is the ease of product isolation; the desired tetrahydroquinolines are obtained in high purity by simple filtration. Furthermore, the polymer-supported catalyst can be recovered and reused in subsequent reactions without a significant loss of activity, demonstrating a practical application of benzotriazole derivatives in sustainable catalysis.

Coordination Chemistry and Metal Complexes

The benzotriazole scaffold contains three nitrogen atoms that can act as electron donors, making it an excellent ligand for coordinating with metal ions. This has led to extensive research into the coordination chemistry of benzotriazole and its derivatives.

Benzotriazole is a versatile N-heterocyclic ligand capable of forming stable coordination bonds with a variety of metals, including 3d-transition metals like cobalt, zinc, and manganese. It can coordinate to metal centers in several modes, acting as a neutral ligand or, upon deprotonation, as a benzotriazolate anion. This versatility allows for the construction of diverse structures, from simple mononuclear complexes to intricate coordination polymers.

The introduction of substituents onto the benzene ring of the benzotriazole core significantly influences its electronic properties and, consequently, its behavior as a ligand. While research specifically on this compound as a ligand is limited, studies on the closely related 5,6-dimethylbenzotriazole provide valuable insights. A parallel series of complexes involving 5,6-dimethylbenzotriazole have been successfully synthesized with platinum group metals like ruthenium and osmium. In these complexes, the ligand coordinates to the metal center, and in some cases, forms a hydrogen-bonded pair with a deprotonated benzotriazolate, acting as an NN' chelate ligand.

The electron-donating nature of the methoxy groups in this compound is expected to increase the electron density on the triazole nitrogen atoms. This enhanced electron-donating ability would likely strengthen the coordination bond to metal centers, potentially leading to more stable metal complexes compared to the unsubstituted benzotriazole. This property makes dimethoxybenzotriazoles attractive candidates for the design of new metal-organic frameworks (MOFs), catalysts, and materials with interesting electronic or magnetic properties.

Formation and Characterization of Metal Complexes

The formation of metal complexes with benzotriazole derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The nitrogen atoms of the triazole ring act as donor sites, facilitating coordination to the metal center. The synthesis of these complexes can be achieved through various methods, including solution-based reactions at room temperature or under reflux, as well as mechanochemical techniques like liquid-assisted grinding (LAG). rsc.org

For instance, complexes of platinum group metals like ruthenium and osmium have been synthesized by reacting metal precursors such as [MH(Cl)(CO)(PPh3)3] with benzotriazole or its 5,6-dimethyl derivative in solvents like benzene. rsc.org Similarly, polynuclear nickel(II) clusters were prepared by reacting [Ni(acac)2(H2O)2] with 5,6-dimethylbenzotriazole in refluxing acetone. acs.org These methods highlight the versatility of benzotriazole ligands in coordinating with a wide range of transition metals.

Characterization of the resulting metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center. For example, the X-ray crystal structure of an osmium(II) complex containing a hydrogen-bonded benzotriazole-benzotriazolate pair has been elucidated, confirming its NN' chelate coordination. rsc.org A parallel series of complexes obtained with 5,6-dimethylbenzotriazole suggests that this compound would form structurally similar compounds. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the benzotriazole ring, particularly the N-N and C=N stretching bands, upon complexation provide evidence of metal-ligand bond formation. redalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the structure in solution. The coordination of the ligand to a metal center typically causes a shift in the resonance of the protons and carbons of the benzotriazole ring. redalyc.org

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex, ensuring its purity and stoichiometry.

The table below presents crystallographic data for a representative complex formed with a related benzotriazole derivative, illustrating the type of structural information obtained from X-ray diffraction studies.

| Parameter | Value for [Ni5(OH)(5,6diMebta)5(acac)4(H2O)4]·4Me2CO acs.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.085(3) |

| b (Å) | 20.142(3) |

| c (Å) | 22.574(4) |

| β (°) | 103.30(1) |

| Z | 4 |

Magnetic Properties of Polynuclear Complexes

Polynuclear complexes, which contain multiple metal centers, are of significant interest due to their potential applications in molecular magnetism. The magnetic properties of these complexes arise from the interactions between the unpaired electrons of the paramagnetic metal ions, mediated by the bridging ligands. Benzotriazolate anions are effective mediators of magnetic exchange.

A notable example is the study of pentanuclear nickel(II) clusters, [Ni5(OH)(Rbta)5(acac)4(H2O)4], where RbtaH is benzotriazole or 5,6-dimethylbenzotriazole. acs.org In these complexes, the benzotriazolate ligands bridge the nickel(II) ions. Variable-temperature magnetic susceptibility measurements for these clusters revealed the presence of antiferromagnetic interactions between the metal centers. acs.org This means that the electron spins on adjacent metal ions tend to align in opposite directions.

The strength of these magnetic interactions can be quantified by exchange parameters (J values), which are determined by fitting the experimental magnetic data to a theoretical model. For the nickel(II) clusters, a complex model involving five different J values was used to describe the various interaction pathways within the molecule. The key findings from this study are summarized below:

Antiferromagnetic Coupling: The negative J values obtained from the data fitting confirmed that the interactions between the nickel(II) ions are predominantly antiferromagnetic. acs.org

Interaction Pathways: The benzotriazolate bridges facilitate weak to moderate antiferromagnetic coupling between the peripheral Ni(II) ions, while the central Ni(II) ion also couples antiferromagnetically with the peripheral ones. acs.org The strongest antiferromagnetic interaction was observed between peripheral nickel ions bridged by an oxygen atom from the hydroxide (B78521) group. acs.org

Ground State: Magnetization data indicated an intermediate spin ground state for both the benzotriazole and 5,6-dimethylbenzotriazole clusters. acs.org

The data for the 5,6-dimethylbenzotriazole derivative provides a strong basis for predicting the magnetic behavior of analogous polynuclear complexes with this compound, where similar antiferromagnetic coupling mediated by the triazolate bridge would be expected.

| Magnetic Parameter | Value for [Ni5(OH)(5,6diMebta)5(acac)4(H2O)4] acs.org |

|---|---|

| Interaction Type | Antiferromagnetic |

| Jperipheral-peripheral (bta-bridged) (cm-1) | -3.9 to -10.7 |

| Jcentral-peripheral (cm-1) | -3.1 to -6.1 |

| Jperipheral-peripheral (O-bridged) (cm-1) | -43.2 |

| Spin Ground State | Intermediate (S=0, S=1) |

Structure Property Relationships in 5,6 Dimethoxy 1h Benzotriazole Derivatives Non Biological Focus

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the 5,6-Dimethoxy-1H-benzotriazole scaffold is significantly influenced by the electronic properties of its substituents. The two methoxy (B1213986) groups at the 5 and 6 positions of the benzene (B151609) ring are electron-donating groups (EDGs). wikipedia.org These groups increase the electron density of the aromatic ring through a resonance effect, making it more susceptible to electrophilic aromatic substitution reactions. minia.edu.eglibretexts.org In general, electron-donating groups activate the aromatic ring, making it more reactive than benzene itself. libretexts.org

This enhanced nucleophilicity directs incoming electrophiles to the ortho and para positions relative to the activating groups. libretexts.orgmasterorganicchemistry.com In the case of this compound, the positions ortho to the methoxy groups are the 4- and 7-positions. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially at these sites. The directing effect of the more activating substituent will dominate when multiple substituents are present. masterorganicchemistry.com

The reactivity of the triazole ring itself, particularly the nitrogen atoms, is also subject to substituent effects. The electron-donating nature of the methoxy groups can influence the basicity and nucleophilicity of the nitrogen atoms, which can in turn affect reactions such as N-alkylation.

Correlation Between Molecular Structure and Corrosion Inhibition Efficiency

Benzotriazole (B28993) and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. semanticscholar.org Their effectiveness stems from their ability to form a protective film on the metal surface through complexation. The molecular structure of these inhibitors plays a crucial role in the efficiency of this protective layer.

For this compound derivatives, the presence of the methoxy groups can enhance their corrosion inhibition properties. The lone pair of electrons on the oxygen atoms of the methoxy groups can participate in the formation of coordinate bonds with the metal surface, in addition to the coordination involving the nitrogen atoms of the triazole ring. This can lead to a more stable and densely packed protective film.

Table 1: Postulated Influence of Structural Features of this compound Derivatives on Corrosion Inhibition

| Structural Feature | Postulated Effect on Corrosion Inhibition |

| Triazole Ring | Primary site for coordination with metal ions, forming a protective film. |

| 5,6-Dimethoxy Groups | Increase electron density on the ring, potentially enhancing adsorption. Oxygen atoms can act as additional coordination sites. |

| Substituents on the Triazole Nitrogen | Can influence the orientation of the molecule on the surface and the packing density of the protective film. |

| Other Ring Substituents | Can modify the electronic properties and steric factors, thereby affecting the stability and integrity of the inhibitor film. |

Structural Modulations for Tunable Material Properties

The structural versatility of this compound allows for its incorporation into various materials, enabling the tuning of their properties for specific applications. The benzotriazole moiety, with its electron-accepting characteristics, can be combined with electron-donating units to create donor-acceptor (D-A) type conjugated polymers. researchgate.net

The electronic properties of such polymers, including their band gap, can be modulated by altering the structure of the donor and acceptor units. The introduction of the 5,6-dimethoxy groups into the benzotriazole acceptor unit can influence the polymer's electronic and optical properties. These electron-donating groups can raise the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the band gap and, consequently, the absorption and emission characteristics of the material.

For instance, benzotriazole-based copolymers have been synthesized for applications in polymer solar cells. researchgate.net The efficiency of these devices is highly dependent on the molecular structure of the polymers. By strategically modifying the benzotriazole unit with substituents like the dimethoxy groups, it is possible to fine-tune the electronic properties to optimize device performance.

Furthermore, benzotriazole derivatives can be functionalized to be incorporated into other materials such as coatings and resins. For example, benzotriazole functionalized alkyd-acrylic copolymer dispersions have been prepared, demonstrating the potential to develop novel materials with tailored properties. researchgate.net

Regiochemical Control and Stereochemical Outcomes in Derivatization

The derivatization of this compound presents challenges and opportunities in controlling the regiochemistry and stereochemistry of the resulting products. A key reaction is the N-alkylation of the triazole ring, which can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

The ratio of N1 to N2 alkylation products is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, base, temperature), and the electronic and steric effects of the substituents on the benzotriazole ring. nih.govbeilstein-journals.org The electron-donating 5,6-dimethoxy groups can influence the relative nucleophilicity of the N1 and N2 atoms, thereby affecting the regioselectivity of the alkylation reaction. While specific studies on the regioselective alkylation of this compound are limited, research on other substituted benzotriazoles has shown that a high degree of regioselectivity can be achieved under optimized conditions. rsc.org For instance, certain catalysts have been shown to favor the formation of the N2-alkylated product. nih.gov

Stereochemical outcomes become important when chiral centers are introduced during the derivatization process. For example, if a chiral alkylating agent is used, the reaction could potentially lead to the formation of diastereomers. The stereochemistry of the final product would depend on the reaction mechanism and the steric environment around the reaction center. While the current literature does not provide specific examples related to the stereochemical outcomes in the derivatization of this compound, it is a critical consideration for the synthesis of enantiomerically pure compounds for advanced material applications.

Table 2: Factors Influencing Regioselectivity in the N-Alkylation of Benzotriazoles

| Factor | Influence on N1/N2 Regioselectivity |

| Alkylating Agent | Steric bulk and electronic nature of the electrophile. |

| Base | Strength and nature of the base used for deprotonation. |

| Solvent | Polarity and coordinating ability of the solvent. |

| Temperature | Can affect the kinetic versus thermodynamic product distribution. |

| Catalyst | Certain metal catalysts can direct the alkylation to a specific nitrogen atom. nih.gov |

| Ring Substituents | Electronic and steric effects of substituents on the benzene ring. |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzotriazoles often involves the diazotization of o-phenylenediamines with reagents like sodium nitrite (B80452) in an acidic medium. slideshare.netyoutube.com For 5,6-Dimethoxy-1H-benzotriazole, this would typically start from 4,5-dimethoxy-1,2-phenylenediamine. While effective, these methods can generate significant waste streams. Future research is anticipated to focus on the development of more sustainable and efficient synthetic strategies.

One promising direction is the exploration of catalytic systems that can facilitate the cyclization under milder conditions and with higher atom economy. This includes the investigation of transition-metal catalysts or even metal-free catalytic systems. For instance, recent advancements in the synthesis of related heterocyclic compounds, such as benzothiazoles, have showcased the use of copper catalysts in water, a green solvent, for C-S bond formation. A similar approach could be envisioned for the N-N bond formation in dimethoxybenzotriazoles.

Furthermore, the principles of flow chemistry offer a pathway to safer and more scalable synthetic processes. Continuous-flow reactors can provide precise control over reaction parameters, leading to improved yields and purity while minimizing the handling of potentially hazardous intermediates. The development of a continuous-flow synthesis for this compound would represent a significant step forward in its sustainable production.

| Starting Material | Reagents | Product | Key Advantage of Future Routes |

| 4,5-dimethoxy-1,2-phenylenediamine | Sodium nitrite, Acetic acid | This compound | Reduced waste, milder conditions, improved safety |

| Substituted o-bromoarylisothiocyanates and hydrazides | Copper(II) chloride dihydrate in water | Benzo dntb.gov.uanih.govthiazolo[2,3-c] dntb.gov.uamdpi.comresearchgate.nettriazoles | Use of green solvents, low catalyst loading mdpi.com |

Exploration of New Applications in Advanced Functional Materials

The inherent electronic properties of the benzotriazole (B28993) moiety, characterized by its electron-accepting nature, make it an attractive building block for advanced functional materials. researchgate.net The incorporation of electron-donating methoxy (B1213986) groups at the 5 and 6 positions is expected to modulate these electronic properties, opening up new avenues for application.

A significant area of future research lies in the development of polymers incorporating this compound for applications in organic electronics. Benzotriazole-containing polymers have already shown promise in electrochromic devices, organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.net The specific substitution pattern of this compound could lead to polymers with tailored band gaps and energy levels, potentially enhancing the efficiency and stability of these devices.

Another emerging application is in the field of sensor technology. The triazole ring is known to coordinate with metal ions, and the methoxy groups can further influence this interaction. This suggests that polymers or molecular probes based on this compound could be designed for the selective detection of specific metal ions or other analytes.

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | Organic Solar Cells, OLEDs | Electron-accepting moiety to tune electronic properties researchgate.netmetu.edu.tr |

| Functional Polymers | Chemical Sensors | Metal-coordinating unit with modulated selectivity |

| UV Stabilizers | Plastics, Coatings | Chromophore with potential for enhanced photostability nih.gov |

Deeper Mechanistic Understanding of Chemical Transformations and Interactions

A thorough understanding of the reaction mechanisms governing the transformations and interactions of this compound is crucial for its rational application and the design of new derivatives. Future research in this area will likely focus on both its synthetic transformations and its environmental fate.

Mechanistic studies on the photocatalytic degradation of benzotriazoles have revealed that the process is influenced by pH and can lead to complete mineralization. mdpi.comresearchgate.netresearchgate.net Similar investigations into the photocatalytic behavior of this compound will be essential to understand its environmental persistence and to develop effective remediation strategies. Time-resolved spectroscopic techniques can provide valuable insights into the transient species involved in these degradation pathways. nih.gov

Furthermore, a deeper understanding of the intermolecular interactions of this compound is needed. This includes studying its hydrogen bonding capabilities and its interactions with biological macromolecules. Such studies are fundamental for the design of new pharmaceutical agents or functional materials where specific binding is required.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and for guiding the design of new compounds with desired characteristics. For this compound, advanced computational modeling will play a pivotal role in accelerating research and development.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govnih.gov Such calculations can predict the HOMO-LUMO energy gap, which is a key parameter for applications in organic electronics, and can also provide insights into the molecule's reactivity through the analysis of its molecular electrostatic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. These models can then be used to virtually screen libraries of compounds and to prioritize synthetic targets, thereby streamlining the discovery process.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic structure, Spectroscopic properties | Design of functional materials, Mechanistic studies nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, Material performance | Drug discovery, Materials design |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, Intermolecular interactions | Understanding biological interactions, Material stability |

Green Chemistry Approaches in Synthesis and Application of Dimethoxybenzotriazoles

The principles of green chemistry are increasingly guiding chemical research, and the synthesis and application of this compound are no exception. Future efforts will be directed towards minimizing the environmental impact associated with this compound throughout its lifecycle.

In terms of synthesis, the development of catalytic routes using benign solvents like water or ethanol (B145695) is a key objective. mdpi.comrsc.org The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, will also be explored. Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another promising green synthetic approach that could be applied to the synthesis of functionalized benzotriazoles.

Regarding applications, research into the photocatalytic degradation of dimethoxybenzotriazoles using visible light and environmentally friendly catalysts will be important for their end-of-life management. nih.gov The design of derivatives with enhanced biodegradability, without compromising their desired functionality, is another critical area of future research.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Exploration of bio-based precursors |

| Use of Safer Solvents and Auxiliaries | Synthesis in water or other green solvents mdpi.comrsc.org |

| Design for Energy Efficiency | Microwave-assisted or flow synthesis |

| Catalysis | Development of highly efficient and recyclable catalysts |

| Design for Degradation | Study of photocatalytic and biological degradation pathways mdpi.comresearchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5,6-Dimethoxy-1H-benzotriazole derivatives to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. For example, refluxing in DMSO for 18 hours under reduced pressure yielded 65% of a triazole derivative after crystallization with water-ethanol . Alternatively, absolute ethanol with glacial acetic acid as a catalyst facilitated condensation reactions with substituted benzaldehydes, though yields varied based on substituent electronic effects . Testing polar aprotic solvents (e.g., DMF) or adjusting reflux durations (4–24 hours) can improve purity.

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts with literature values (e.g., aromatic protons in the range δ 7.1–8.3 ppm for benzotriazole cores) .

- IR Spectroscopy : Confirm functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

- Melting Points : Cross-validate with published data (e.g., derivatives with m.p. 141–143°C indicate high purity) .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in this compound derivatives?

- Methodological Answer : Prioritize target-specific assays:

- Antimicrobial Activity : Use agar diffusion or broth microdilution (e.g., MIC determination against S. aureus or E. coli) .

- Cytotoxicity : Screen against human cell lines (e.g., MTT assay) to rule out nonspecific toxicity .

- Enzyme Inhibition : Test inhibition of kinases or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ calculations) .

Advanced Research Questions

Q. How should researchers address conflicting data in pharmacological studies of this compound analogs?

- Methodological Answer : Contradictions may arise from assay conditions or structural variations. Strategies include:

- Meta-Analysis : Compare IC₅₀/MIC values across studies with standardized protocols .

- Structural Analog Testing : Modify substituents (e.g., electron-withdrawing groups on aryl rings) to isolate activity trends .

- In Silico Modeling : Perform docking studies to correlate binding affinity with experimental results (e.g., binding poses in enzyme active sites) .

Q. What strategies improve regioselective functionalization of the benzotriazole core in this compound?

- Methodological Answer : Control regiochemistry through:

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during alkylation/acylation .

- Catalyst Selection : Use Pd/Cu catalysts for cross-coupling at specific positions .

- Solvent Effects : Polar solvents (e.g., DMSO) favor nucleophilic substitution at electron-deficient carbons .

Q. How can methodological rigor be enhanced in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Ensure validity via:

- Triangulation : Combine quantitative (e.g., IC₅₀) and qualitative data (e.g., molecular dynamics simulations) .

- Pilot Studies : Optimize assay parameters (e.g., pH, temperature) before large-scale testing .

- Mixed Methods : Integrate statistical analysis (ANOVA) with mechanistic insights (e.g., Hammett plots) .

Q. What analytical approaches resolve contradictions in spectroscopic data interpretation for novel this compound analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., distinguish methoxy vs. aromatic protons) .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

- X-Ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.